molecular formula C39H46N2O8 B13412123 Thalirugidine

Thalirugidine

Cat. No.: B13412123
M. Wt: 670.8 g/mol
InChI Key: DITCAWDOTGUOAZ-CONSDPRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalirugidine is a natural product derived from the plant Thalictrum foliolosum DC . This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. It is known for its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thalirugidine is primarily obtained from natural sources, specifically from Thalictrum foliolosum . The extraction process involves isolating the compound from the plant material using various solvent extraction techniques. The compound can also be synthesized in the laboratory through a series of organic reactions, although detailed synthetic routes are not widely documented.

Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin. advancements in biotechnological methods, such as plant tissue culture and genetic engineering, could potentially enhance the yield of this compound from its natural sources.

Chemical Reactions Analysis

Types of Reactions: Thalirugidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Thalirugidine involves its interaction with specific molecular targets and pathways. It has been shown to bind to proteins involved in various biological processes, such as the inhibition of enzymes and modulation of signaling pathways . This binding can lead to the disruption of cellular functions, ultimately resulting in its therapeutic effects.

Comparison with Similar Compounds

Thalirugidine is structurally similar to other benzylisoquinoline alkaloids, such as:

  • Thalicarpine
  • Dibenzylisoquinoline
  • Stigmasterol
  • Clicoemodin

These compounds share similar functional groups and biological activities but differ in their specific molecular structures and bioactivities . This compound’s unique combination of functional groups and its specific interactions with molecular targets make it distinct from these related compounds.

Properties

Molecular Formula

C39H46N2O8

Molecular Weight

670.8 g/mol

IUPAC Name

(1S)-1-[[4-[5-[[(1S)-5-hydroxy-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol

InChI

InChI=1S/C39H46N2O8/c1-40-16-14-26-28(21-34(45-4)38(47-6)36(26)42)30(40)18-23-8-11-25(12-9-23)49-33-20-24(10-13-32(33)44-3)19-31-29-22-35(46-5)39(48-7)37(43)27(29)15-17-41(31)2/h8-13,20-22,30-31,42-43H,14-19H2,1-7H3/t30-,31-/m0/s1

InChI Key

DITCAWDOTGUOAZ-CONSDPRKSA-N

Isomeric SMILES

CN1CCC2=C(C(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C(=C6CCN5C)O)OC)OC)OC)OC)OC)O

Canonical SMILES

CN1CCC2=C(C(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C(=C6CCN5C)O)OC)OC)OC)OC)OC)O

Origin of Product

United States

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